6-hydroxy-1-(4-hydroxy-3,5-diisopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Description
6-hydroxy-1-(4-hydroxy-3,5-diisopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
Molecular Formula |
C24H28N2O4 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
6-hydroxy-1-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C24H28N2O4/c1-11(2)15-7-13(8-16(12(3)4)23(15)28)21-22-18(10-20(26-21)24(29)30)17-9-14(27)5-6-19(17)25-22/h5-9,11-12,20-21,25-28H,10H2,1-4H3,(H,29,30) |
InChI Key |
TXQSZBSNCHVKCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C2C3=C(CC(N2)C(=O)O)C4=C(N3)C=CC(=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1-(4-hydroxy-3,5-diisopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the beta-carboline core structure. Subsequent steps involve hydroxylation and carboxylation to introduce the hydroxy and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-hydroxy-1-(4-hydroxy-3,5-diisopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with similar biological activities.
Harmaline: Known for its psychoactive properties.
Tetrahydro-beta-carboline: A simpler analog with fewer functional groups.
Uniqueness
6-hydroxy-1-(4-hydroxy-3,5-diisopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and carboxylic acid groups allow for diverse chemical modifications and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
